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Cat. No.: B15137554

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Summary
Cdk9-IN-29, also identified as compound Z11, is a potent and selective macrocyclic inhibitor of

Cyclin-Dependent Kinase 9 (CDK9). With a half-maximal inhibitory concentration (IC50) of 3.20

nM, this compound demonstrates significant potential in overcoming therapeutic resistance in

non-small-cell lung cancer (NSCLC).[1][2] Developed as a targeted agent against osimertinib-

resistant NSCLC, Cdk9-IN-29 effectively inhibits cancer cell proliferation, suppresses colony

formation, and induces apoptosis.[1][2] Its macrocyclic scaffold is a key structural feature

contributing to its high potency and selectivity. This guide provides a comprehensive overview

of the macrocyclic structure of Cdk9-IN-29, including its mechanism of action, experimental

validation, and the signaling pathways it modulates.

Chemical Structure and Properties
Cdk9-IN-29 is a macrocyclic compound built upon a 2-aminopyrimidine scaffold. The

macrocyclization strategy is a critical design element that enhances its binding affinity and

selectivity for the ATP-binding pocket of CDK9.
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Property Value

Compound Name Cdk9-IN-29 (Z11)

Molecular Formula C29H33F2N5O4

Molecular Weight 553.60

CAS Number 2737262-24-5

IC50 (CDK9) 3.20 nM

Mechanism of Action
Cdk9-IN-29 exerts its anticancer effects by directly inhibiting the kinase activity of CDK9, a key

regulator of transcriptional elongation. CDK9, in complex with its cyclin partners (primarily

Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb

phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the

transition from abortive to productive transcriptional elongation.

By inhibiting CDK9, Cdk9-IN-29 prevents the phosphorylation of RNAPII, leading to a global

downregulation of transcription. This has a particularly profound effect on genes with short-lived

mRNA transcripts that encode for proteins crucial for cancer cell survival and proliferation, such

as the anti-apoptotic protein Mcl-1 and the oncogene c-Myc. The depletion of these key

survival proteins ultimately triggers apoptosis in cancer cells.

Experimental Validation
The efficacy of Cdk9-IN-29 has been demonstrated through a series of in vitro experiments

using osimertinib-resistant NSCLC cell lines (e.g., H1975).

Key Experimental Findings
Inhibition of Cell Proliferation: Cdk9-IN-29 significantly inhibits the growth of osimertinib-

resistant H1975 cells.

Suppression of Colony Formation: The inhibitor effectively reduces the ability of cancer cells

to form colonies, indicating a long-term anti-proliferative effect.
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Induction of Apoptosis: Treatment with Cdk9-IN-29 leads to programmed cell death in

osimertinib-resistant NSCLC cells.

Tumor Suppression in Patient-Derived Organoids: The compound has shown significant

suppression of tumor growth in six patient-derived organoids, including three that were

resistant to osimertinib.[1][2]

Signaling Pathway Modulation
The primary signaling pathway affected by Cdk9-IN-29 is the transcriptional machinery

regulated by CDK9. In the context of osimertinib-resistant NSCLC, this pathway is critical for

maintaining the expression of pro-survival proteins that allow cancer cells to evade apoptosis.
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Caption: Cdk9-IN-29 inhibits the CDK9/Cyclin T1 complex, preventing RNAPII phosphorylation

and subsequent transcription of pro-survival genes, ultimately leading to apoptosis.

Experimental Protocols
While the full, detailed experimental protocols are proprietary to the research published in the

Journal of Medicinal Chemistry, this section outlines the general methodologies typically

employed in the evaluation of CDK9 inhibitors like Cdk9-IN-29.

In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cdk9-IN-29
against CDK9.

Methodology: A biochemical assay using recombinant human CDK9/Cyclin T1 enzyme. The

kinase activity is measured in the presence of varying concentrations of Cdk9-IN-29. The

assay typically measures the phosphorylation of a substrate peptide using a detectable label

(e.g., radioactivity or fluorescence).

Cell Proliferation Assay
Objective: To assess the effect of Cdk9-IN-29 on the growth of cancer cell lines.

Methodology: Osimertinib-resistant NSCLC cells (e.g., H1975) are seeded in multi-well

plates and treated with a range of concentrations of Cdk9-IN-29 for a specified period (e.g.,

72 hours). Cell viability is then measured using a colorimetric or fluorometric assay (e.g.,

MTT or CellTiter-Glo).

Colony Formation Assay
Objective: To evaluate the long-term effect of Cdk9-IN-29 on the clonogenic survival of

cancer cells.

Methodology: A low density of cells is seeded in culture dishes and treated with Cdk9-IN-29.

After a period of incubation (e.g., 10-14 days), the cells are fixed and stained, and the

number of colonies (clusters of >50 cells) is counted.

Apoptosis Assay
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Objective: To determine if Cdk9-IN-29 induces programmed cell death.

Methodology: Cells are treated with Cdk9-IN-29 and then analyzed by flow cytometry after

staining with Annexin V and a viability dye (e.g., propidium iodide). Annexin V positivity

indicates early apoptosis. Alternatively, western blotting for cleaved PARP or cleaved

Caspase-3 can be used as markers of apoptosis.

Western Blotting
Objective: To measure the levels of specific proteins involved in the CDK9 signaling pathway.

Methodology: Cells are treated with Cdk9-IN-29, and cell lysates are prepared. Proteins are

separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for

proteins of interest, such as phospho-RNAPII (Ser2), Mcl-1, and c-Myc.
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Treatment with Cdk9-IN-29 2. Cell Lysis 3. Protein Quantification 4. SDS-PAGE 5. Membrane Transfer 6. Blocking
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Incubation

(e.g., anti-Mcl-1)
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Click to download full resolution via product page

Caption: A typical workflow for Western Blot analysis to assess protein level changes upon

treatment with Cdk9-IN-29.

Conclusion
Cdk9-IN-29 is a promising macrocyclic CDK9 inhibitor with potent activity against osimertinib-

resistant NSCLC. Its well-defined mechanism of action, centered on the inhibition of

transcriptional elongation, provides a strong rationale for its further development. The data

generated from in vitro and patient-derived organoid studies underscore its potential as a

valuable therapeutic agent for a patient population with limited treatment options. Further

preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of

Cdk9-IN-29.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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